molecular formula C19H11Cl2F3N6 B214891 2-(3,5-dichlorophenyl)-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)pyrimidine

2-(3,5-dichlorophenyl)-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)pyrimidine

カタログ番号 B214891
分子量: 451.2 g/mol
InChIキー: WOELNSFLWOIYBN-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(3,5-dichlorophenyl)-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)pyrimidine, also known as DCTP, is a pyrimidine-based compound that has gained significant attention in scientific research due to its potential therapeutic applications. In

作用機序

The mechanism of action of 2-(3,5-dichlorophenyl)-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)pyrimidine is not fully understood, but it is believed to act by inhibiting the activity of certain enzymes involved in cell growth and inflammation. Specifically, 2-(3,5-dichlorophenyl)-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)pyrimidine has been shown to inhibit the activity of dihydrofolate reductase, an enzyme involved in DNA synthesis, and cyclooxygenase-2, an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects
2-(3,5-dichlorophenyl)-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)pyrimidine has been shown to have a variety of biochemical and physiological effects. In addition to its inhibitory effects on dihydrofolate reductase and cyclooxygenase-2, 2-(3,5-dichlorophenyl)-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)pyrimidine has been found to induce apoptosis, or programmed cell death, in cancer cells. Additionally, 2-(3,5-dichlorophenyl)-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)pyrimidine has been shown to reduce the production of reactive oxygen species, which are involved in the development of various diseases.

実験室実験の利点と制限

One of the main advantages of using 2-(3,5-dichlorophenyl)-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)pyrimidine in lab experiments is its high degree of purity, which allows for accurate and reproducible results. Additionally, 2-(3,5-dichlorophenyl)-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)pyrimidine is relatively easy to synthesize, making it readily available for research purposes. However, one limitation of using 2-(3,5-dichlorophenyl)-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)pyrimidine in lab experiments is its potential toxicity, which must be carefully monitored to ensure the safety of researchers.

将来の方向性

There are several future directions for research on 2-(3,5-dichlorophenyl)-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)pyrimidine. One area of interest is the development of 2-(3,5-dichlorophenyl)-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)pyrimidine analogs with improved therapeutic properties. Additionally, further studies are needed to fully understand the mechanism of action of 2-(3,5-dichlorophenyl)-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)pyrimidine and its potential applications in the treatment of various diseases. Finally, research is needed to determine the optimal dosage and administration of 2-(3,5-dichlorophenyl)-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)pyrimidine for therapeutic purposes.
Conclusion
In conclusion, 2-(3,5-dichlorophenyl)-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)pyrimidine is a pyrimidine-based compound with potential therapeutic applications in the treatment of cancer and inflammation. Its synthesis method is relatively simple, and it has been extensively studied for its biochemical and physiological effects. While there are some limitations to its use in lab experiments, there are several future directions for research on 2-(3,5-dichlorophenyl)-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)pyrimidine that hold promise for the development of new therapies.

合成法

The synthesis of 2-(3,5-dichlorophenyl)-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)pyrimidine involves the reaction of 2-amino-4,6-dichloropyrimidine with 5-(4-methylphenyl)-1H-tetrazole in the presence of trifluoromethyl iodide. The reaction proceeds under mild conditions and yields 2-(3,5-dichlorophenyl)-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)pyrimidine as a white crystalline solid with a high degree of purity.

科学的研究の応用

2-(3,5-dichlorophenyl)-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)pyrimidine has been extensively studied for its potential therapeutic applications, particularly in the treatment of cancer and inflammation. In cancer research, 2-(3,5-dichlorophenyl)-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)pyrimidine has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer. Additionally, 2-(3,5-dichlorophenyl)-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)pyrimidine has been found to have anti-inflammatory properties, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.

特性

製品名

2-(3,5-dichlorophenyl)-5-[1-(4-methylphenyl)-1H-tetraazol-5-yl]-4-(trifluoromethyl)pyrimidine

分子式

C19H11Cl2F3N6

分子量

451.2 g/mol

IUPAC名

2-(3,5-dichlorophenyl)-5-[1-(4-methylphenyl)tetrazol-5-yl]-4-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C19H11Cl2F3N6/c1-10-2-4-14(5-3-10)30-18(27-28-29-30)15-9-25-17(26-16(15)19(22,23)24)11-6-12(20)8-13(21)7-11/h2-9H,1H3

InChIキー

WOELNSFLWOIYBN-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)C3=CN=C(N=C3C(F)(F)F)C4=CC(=CC(=C4)Cl)Cl

正規SMILES

CC1=CC=C(C=C1)N2C(=NN=N2)C3=CN=C(N=C3C(F)(F)F)C4=CC(=CC(=C4)Cl)Cl

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。